4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one
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Overview
Description
4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one is a complex organic compound that features a quinoline core, a piperazine ring, and various substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be done via cyclopropanation reactions.
Piperazine Ring Formation: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.
Final Coupling: The final step often involves coupling the quinoline and piperazine derivatives under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of quinoline derivatives.
Medicine
In medicine, it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it might find use in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an antimicrobial, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as antimalarials.
Piperazine Derivatives: Like piperazine itself, used as an anthelmintic.
Uniqueness
What sets 4-(2-Cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
4-(2-cyclopropylquinoline-4-carbonyl)-6-methyl-1-(2-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-7-3-6-10-23(16)28-17(2)14-27(15-24(28)29)25(30)20-13-22(18-11-12-18)26-21-9-5-4-8-19(20)21/h3-10,13,17-18H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDCHIYRTKXTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1C2=CC=CC=C2C)C(=O)C3=CC(=NC4=CC=CC=C43)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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